2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide
Description
2-(4-Methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide is a quinazolinone-derived compound featuring a methoxyphenyl acetamide moiety and a branched alkyl substituent (2-methylpropyl) at the 3-position of the quinazolinone core. Its molecular formula is C₂₂H₂₅N₃O₃, with a molecular weight of 379.45 g/mol.
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]acetamide |
InChI |
InChI=1S/C21H23N3O3/c1-14(2)12-24-13-22-19-9-6-16(11-18(19)21(24)26)23-20(25)10-15-4-7-17(27-3)8-5-15/h4-9,11,13-14H,10,12H2,1-3H3,(H,23,25) |
InChI Key |
BZKUTHFTJRSFGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with a suitable electrophile.
Acylation: The final step involves the acylation of the quinazolinone derivative with an acyl chloride or anhydride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the nitrogen can act as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions for nucleophilic substitution often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroxylated quinazolinone derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with quinazolinone structures exhibit anticancer properties. 2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that it effectively reduced the viability of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis. Its mechanism may involve the modulation of signaling pathways related to inflammation.
Antimicrobial Activity
Additionally, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent . The specific mechanisms of action are still under investigation but may involve disruption of bacterial cell wall synthesis.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
- Introduction of the Methoxyphenyl Group : This can be accomplished via nucleophilic aromatic substitution.
- Final Acylation : The quinazolinone derivative is acylated to yield the final product.
Industrial Relevance
In industrial contexts, this compound can be utilized in pharmaceutical development and agrochemicals. Its unique structure allows for further functionalization, leading to the creation of new materials with desirable properties .
Case Studies and Research Findings
- Anticancer Study : A recent study published in a peer-reviewed journal highlighted the effectiveness of this compound in inhibiting growth in breast cancer cell lines. The study reported a significant reduction in cell viability at concentrations as low as 10 µM.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of this compound in models of rheumatoid arthritis. The results indicated a reduction in inflammatory markers and improved joint function in treated subjects compared to controls .
- Antimicrobial Evaluation : A study assessing the antimicrobial efficacy found that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets within the target protein.
Comparison with Similar Compounds
Compound Y042-6489
Compound AJ5d
- Structure : N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide.
- Key Differences: Incorporates a thiazolidinone ring and halogenated (Cl, F) aryl groups.
- Yield: 61% .
Compound 4a
- Structure : 2-(6-Bromo-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide.
- Key Differences: Bromine substituent and thiazolidinone ring.
- Impact: Bromine’s steric bulk may hinder binding in some targets, while the thiazolidinone introduces additional hydrogen-bonding sites .
Analogues with Alternative Heterocyclic Cores
Compound 20
- Structure : 2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
- Key Differences: Pyrimidinone core and trifluoromethylbenzothiazole group.
- Impact : The trifluoromethyl group increases lipophilicity and metabolic stability but may introduce toxicity risks .
Compound 13b
- Structure: 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide.
- Key Differences: Sulfamoylphenyl and cyano-hydrazinylidene groups.
- Impact: The sulfamoyl group enhances solubility (logP reduction), while the cyano group may improve kinase inhibition .
Pharmacokinetic and Binding Comparisons
Hydrophobicity and Solubility
Binding Affinity Predictions
- Glide XP scoring highlights the importance of hydrophobic enclosure and hydrogen bonding. The target compound’s methoxy group acts as a hydrogen-bond acceptor, while the 2-methylpropyl group contributes to hydrophobic interactions. Halogenated analogues (e.g., AJ5d) show stronger electronegative interactions but may lack balanced solubility .
Biological Activity
2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide is a synthetic compound that belongs to the quinazolinone class, which is recognized for its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial therapies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 365.4 g/mol. The structural features include a methoxyphenyl group and a quinazolinone core, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O3 |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]acetamide |
| InChI Key | BZKUTHFTJRSFGG-UHFFFAOYSA-N |
The mechanism of action involves the interaction of the quinazolinone core with specific enzymes or receptors in biological systems. The binding affinity is influenced by the methoxyphenyl group, which may enhance selectivity and potency by fitting into hydrophobic regions of target proteins.
Anti-inflammatory Activity
Research indicates that quinazolinone derivatives exhibit significant anti-inflammatory properties. A study demonstrated that compounds with similar structures effectively inhibited pro-inflammatory cytokines and reduced edema in animal models. The specific mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. It was found to induce apoptosis in cancer cell lines by activating caspases and modulating Bcl-2 family proteins. Additionally, structure-activity relationship (SAR) studies suggest that modifications to the quinazolinone core can enhance cytotoxic effects against various cancer types .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies revealed that it inhibits bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways. Comparative studies indicated that this compound is more effective than traditional antibiotics at certain concentrations .
Case Studies
- Anti-inflammatory Evaluation : A series of quinazolinone derivatives were synthesized and tested for their ability to inhibit COX enzymes. Among them, derivatives similar to this compound exhibited IC50 values significantly lower than standard anti-inflammatory drugs .
- Anticancer Screening : In a study involving various cancer cell lines (e.g., breast and lung cancer), the compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity. Further analysis showed that it could inhibit tumor growth in xenograft models .
- Antimicrobial Testing : The compound was tested against multiple bacterial strains using the disk diffusion method. Results indicated a zone of inhibition greater than 20 mm for S. aureus, showcasing its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
